4-Chloro-benzoic acid N'-(4-{5-[1-(2-chloro-phenyl)-meth-(Z)-ylidene]-4-oxo-2-thioxo-thiazolidin-3-yl}-butyryl)-hydrazide
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Overview
Description
4-Chloro-benzoic acid N’-(4-{5-[1-(2-chloro-phenyl)-meth-(Z)-ylidene]-4-oxo-2-thioxo-thiazolidin-3-yl}-butyryl)-hydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a hydrazide group, and multiple chloro substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-benzoic acid N’-(4-{5-[1-(2-chloro-phenyl)-meth-(Z)-ylidene]-4-oxo-2-thioxo-thiazolidin-3-yl}-butyryl)-hydrazide typically involves multiple steps, starting with the preparation of 4-chloro-benzoic acid. This can be achieved through the chlorination of benzoic acid using reagents such as thionyl chloride or phosphorus pentachloride .
The next step involves the formation of the thiazolidinone ring, which can be synthesized by reacting 2-chloro-phenyl isothiocyanate with a suitable aldehyde under basic conditions . The resulting intermediate is then reacted with 4-chloro-benzoic acid hydrazide to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-benzoic acid N’-(4-{5-[1-(2-chloro-phenyl)-meth-(Z)-ylidene]-4-oxo-2-thioxo-thiazolidin-3-yl}-butyryl)-hydrazide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
4-Chloro-benzoic acid N’-(4-{5-[1-(2-chloro-phenyl)-meth-(Z)-ylidene]-4-oxo-2-thioxo-thiazolidin-3-yl}-butyryl)-hydrazide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Chloro-benzoic acid N’-(4-{5-[1-(2-chloro-phenyl)-meth-(Z)-ylidene]-4-oxo-2-thioxo-thiazolidin-3-yl}-butyryl)-hydrazide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or proteins involved in critical biological processes, leading to its observed biological activities . The thiazolidinone ring and hydrazide group are key structural features that contribute to its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-benzoic acid: A simpler analog with similar chloro substituents but lacking the thiazolidinone and hydrazide groups.
2-Chloro-phenyl isothiocyanate: A precursor used in the synthesis of the target compound, with similar structural features.
Thiazolidinone derivatives: Compounds with the thiazolidinone ring structure, exhibiting similar biological activities.
Uniqueness
4-Chloro-benzoic acid N’-(4-{5-[1-(2-chloro-phenyl)-meth-(Z)-ylidene]-4-oxo-2-thioxo-thiazolidin-3-yl}-butyryl)-hydrazide is unique due to its combination of structural features, including the thiazolidinone ring, hydrazide group, and multiple chloro substituents
Properties
Molecular Formula |
C21H17Cl2N3O3S2 |
---|---|
Molecular Weight |
494.4 g/mol |
IUPAC Name |
4-chloro-N'-[4-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoyl]benzohydrazide |
InChI |
InChI=1S/C21H17Cl2N3O3S2/c22-15-9-7-13(8-10-15)19(28)25-24-18(27)6-3-11-26-20(29)17(31-21(26)30)12-14-4-1-2-5-16(14)23/h1-2,4-5,7-10,12H,3,6,11H2,(H,24,27)(H,25,28)/b17-12- |
InChI Key |
ZTQHKDVUIRTPGA-ATVHPVEESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NNC(=O)C3=CC=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NNC(=O)C3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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